molecular formula C14H7Cl3N2S B2784531 3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine CAS No. 521280-23-9

3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B2784531
CAS No.: 521280-23-9
M. Wt: 341.63
InChI Key: ZVHJXPJIOKAMAR-UHFFFAOYSA-N
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Description

3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and substituted with a trichlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine typically involves the reaction of 2,3,4-trichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of a base to yield the thiazole ring. The final step involves the coupling of the thiazole derivative with a pyridine ring under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine is unique due to its specific substitution pattern and the combination of the thiazole and pyridine rings

Properties

IUPAC Name

2-pyridin-3-yl-4-(2,3,4-trichlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2S/c15-10-4-3-9(12(16)13(10)17)11-7-20-14(19-11)8-2-1-5-18-6-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHJXPJIOKAMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)C3=C(C(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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